molecular formula C8H10ClNO B2538008 1-(6-Chloro-2-methylpyridin-3-yl)ethanol CAS No. 1093880-33-1

1-(6-Chloro-2-methylpyridin-3-yl)ethanol

Cat. No.: B2538008
CAS No.: 1093880-33-1
M. Wt: 171.62
InChI Key: OOQNBPDEYHWPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-2-methylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H10ClNO It is characterized by the presence of a chloro-substituted pyridine ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-methylpyridin-3-yl)ethanol typically involves the chlorination of 2-methylpyridine followed by the introduction of an ethanol group. One common method involves the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to form 6-chloro-2-methylpyridine. This intermediate is then reacted with an appropriate reagent, such as ethylene oxide, under controlled conditions to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Chloro-2-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The chloro group and ethanol moiety contribute to its reactivity and ability to form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Chloro-2-methylpyridin-3-yl)methanol
  • 1-(6-Chloro-2-methylpyridin-3-yl)propanol
  • 1-(6-Chloro-2-methylpyridin-3-yl)butanol

Uniqueness

1-(6-Chloro-2-methylpyridin-3-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(6-chloro-2-methylpyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-7(6(2)11)3-4-8(9)10-5/h3-4,6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQNBPDEYHWPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Chloro-2-methylnicotinaldehyde (300 mg, 1.93 mmol) was taken up in THF (9.6 ml) under argon and cooled to −78° C. Methylmagnesium bromide (1.29 ml, 3.86 mmol) was added dropwise over 5 minutes. The reaction temperature was maintained at −78° C. for 20 minutes, then was allowed to warm to 0° C. over 2 hours. The reaction was quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The reaction mixture was extracted three times with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude residue was purified by silica gel chromatography (10-75% ethyl acetate/hexanes) to afford the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mL
Type
solvent
Reaction Step Three

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